Zimeldine

Catalog No.
S547769
CAS No.
56775-88-3
M.F
C16H17BrN2
M. Wt
317.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zimeldine

CAS Number

56775-88-3

Product Name

Zimeldine

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-

InChI Key

OYPPVKRFBIWMSX-SXGWCWSVSA-N

SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Solubility

In water, 190 mg/L at 25 °C (est)

Synonyms

H 102 09, H-102-09, H10209, Hydrochloride, Zimeldine, Hydrochloride, Zimelidine, Zelmid, Zimeldine, Zimeldine Hydrochloride, Zimelidin, Zimelidine, Zimelidine Hydrochloride

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2

Description

The exact mass of the compound Zimeldine is 316.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 190 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pheniramine - Brompheniramine. It belongs to the ontological category of styrenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Zimelidine, also known as Zimeldine or Normud, is a compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) introduced for the treatment of depression. Developed in the late 1970s by Arvid Carlsson and marketed in 1982, it is structurally a pyridylallylamine derivative of brompheniramine, an antihistamine with antidepressant properties. Despite its initial success and favorable safety profile, Zimelidine was withdrawn from the market due to rare cases of Guillain–Barré syndrome associated with its use .

The chemical formula for Zimelidine is C16H17BrN2C_{16}H_{17}BrN_{2}, with a molar mass of approximately 317.23 g/mol. It acts primarily by inhibiting the reuptake of serotonin at the synaptic cleft, thus enhancing serotonergic activity without significantly affecting other neurotransmitter systems .

Primarily involving its amine functional groups. The key reaction is its interaction with serotonin transporters, where it binds and inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is central to its antidepressant effects. Additionally, Zimelidine can undergo oxidative deamination, which involves the enzymatic removal of amine groups, resulting in metabolites such as norzimelidine .

Zimelidine exhibits selective inhibition of serotonin reuptake, making it effective in treating depressive disorders. It has been shown to preferentially inhibit 5-hydroxytryptamine (serotonin) neuronal uptake in various brain regions including the cerebral cortex and hippocampus . Unlike traditional tricyclic antidepressants, Zimelidine has minimal effects on noradrenaline uptake and does not significantly interact with dopamine receptors or histaminergic systems. This selectivity contributes to its unique profile among antidepressants .

The synthesis of Zimelidine involves several steps starting from brompheniramine. The general synthetic route includes:

  • Formation of the pyridyl ring: This involves cyclization reactions that create the pyridine structure.
  • Alkylation: The introduction of dimethylallyl groups occurs through alkylation reactions.
  • Bromination: Selective bromination at specific positions on the aromatic ring enhances biological activity.
  • Purification: The final product undergoes purification processes such as recrystallization or chromatography to yield pure Zimelidine .

Zimelidine was primarily used as an antidepressant due to its ability to increase serotonin levels in the brain. Although it has been withdrawn from clinical use, its mechanism has paved the way for the development of newer SSRIs like fluoxetine and fluvoxamine. Research into its effects on conditions like cataplexy has also been noted, indicating potential applications beyond depression .

Similar Compounds: Comparison

Several compounds are structurally or functionally similar to Zimelidine. These include:

Compound NameDescriptionUnique Features
FluoxetineA widely used SSRIMore selective for serotonin reuptake; fewer side effects
FluvoxamineAnother SSRIEffective for obsessive-compulsive disorder; fewer drug interactions
ParoxetineAn SSRI with a similar mechanismKnown for its sedative effects; significant drug interactions
MianserinA tetracyclic antidepressantActs on multiple neurotransmitter systems; less specific than SSRIs
SertralineAn SSRI commonly prescribedBroad therapeutic uses; fewer side effects compared to older medications

Zimelidine's unique structural attributes and selective action on serotonin reuptake distinguish it from these compounds, though its clinical use was limited by safety concerns leading to its withdrawal from the market .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

316.05751 g/mol

Monoisotopic Mass

316.05751 g/mol

Heavy Atom Count

19

LogP

log Kow = 3.2 (est)

Decomposition

When heated to decomposition it emits toxic fumes of Br- and NOx.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J928617DW

Drug Indication

For the treatment of depression.

Therapeutic Uses

In a 4 wk double-blind study, zimeldine 200 mg was compared with amitriptyline 150 mg in 32 psychiatric outpatients with major depressive disorder. Assessment instruments included the Hamilton Depression scale, the Clinical Global Impression scale, the Hamilton Anxiety scale and Wakefield Self-Assessment Depression Inventory. Both drugs were efficacious in depression; however, zimeldine appeared to have a slower onset of action on the symptoms of depression and anxiety than amitriptyline. Although both drugs produced a significant improvement in insomnia over the course of the study, amitriptyline appeared to have a better effect than zimeldine and was more effective in sleep induction. Whereas amitriptyline produced more autonomic, cardiovascular side effects, tremor, drowsiness and diarrhea, zimeldine produced inner tension, headaches, nausea, arthralgia, and decreased appetite and appeared to adversely affect sleep. There were 4 episodes of hypersensitivity reaction with zimeldine. It was concluded that the major difference between zimeldine and amitriptyline relates to the decrease in side effects noted with zimeldine. The decrease in appetite may be therapeutically useful as weight gain is a major difficulty encountered in patients with long-term antidepressant therapy. Because of the association of Guillain-Barre syndrome with the zimeldine hypersensitivity reaction, the drug was withdrawn worldwide for further study. /Former use/

Pharmacology

Zimelidine was the first marketed selective serotonin reuptake inhibitor (SSRI) antidepressant. It is a pyridylallylamine, structurally different from other antidepressants.

MeSH Pharmacological Classification

Serotonin Uptake Inhibitors

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AB - Selective serotonin reuptake inhibitors
N06AB02 - Zimeldine

Mechanism of Action

The antidepressant actions of zimelidine are presumed to be linked to its inhibition of CNS neuronal uptake of serotonin. Zimelidine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. SSRIs bind with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs.

Vapor Pressure

2.6X10-6 mm Hg at 25 °C (est)

Other CAS

56775-88-3

Absorption Distribution and Excretion

The pharmacokinetics of zimeldine, a 5-HT reuptake blocker with antidepressive effects, was studied after a single oral dose and after multiple oral administration in 19 alcoholic males, 10 with and 9 without chronic liver damage. The average plasma concentration of zimeldine as assessed by the AUC values (area under the plasma concentration-time curve) was significantly higher in the chronically liver damaged patients than in the patients without chronic liver damage. The plasma half-life of zimeldine was also significantly longer in the chronically liver damaged patients. There were no differences in the obtained pharmacokinetic parameters between the patients having nonchronic liver damage and healthy control subjects. The pharmacokinetics of the active metabolite norzimeldine (resulting from N-demethylation of zimeldine) showed no differences between the two groups of alcoholics and the healthy controls. The IgA values were significantly correlated to both the AUC and plasma half-life of zimeldine. No other correlation between clinical chemistry parameters and pharmacokinetic parameters of zimeldine and norzimeldine were found.
Five healthy adults were administered zimelidine orally (150 mg) and by intravenous infusion (20 mg) in a crossover design. Blood and urine samples were collected for a period of 28 hours after dosing and the concentrations of zimelidine and norzimelidine determined. There was no significant difference in terminal phase half-life of zimelidine after oral (4.7 hr +/- 1.3 SD) or intravenous dosing (5.1 hr +/- 0.7 SD). An average of 50% of the ingested oral dose reached the systemic circulation. Excretion of unchanged zimelidine in urine was on average 1.26% of the intravenous dose. It appears that zimelidine is completely absorbed from the gastrointestinal tract and "first-pass metabolism" in the liver reduces the bioavailability to 50%. The mean plasma half-life for norzimelidine was 22.8 hr. The area under the plasma concentration time curve for norzimelidine after oral administration was 92% of that after intravenous administration. The plasma concentration of both zimelidine and norzimelidine are predicted to approach steady-state within 3-5 days.
The kinetics of zimeldine (Z) and its demethylated metabolite, norzimelidine (NZ), were determined after administration of a single 200 mg oral dose of Z to 6 healthy volunteers (Group I), and to patients with mild (Group II) and severe renal failure (Group III). Z and NZ concentrations were assayed by HPLC in serial plasma and urine samples over 6 days following the dose. In Group I Z was rapidly absorbed and metabolized into NZ, and then the plasma concentrations declined with apparent elimination half-lives of 8.4 h and 24.9 h for Z and NZ respectively, whilst the renal clearance of both compounds was low, Z 15.7 ml/min and NZ 33.0 ml/min. The plasma level of Z differed little between Groups I and III, but the area under the curve was significantly higher in Group III than in Group I subjects (AUC0-144 = 17.3 and 6.8 mumol X l-1 X h, respectively). Severe renal failure did not affect the peak plasma concentration of NZ but it did significantly increase peak time, apparent elimination half-life, and the area under the plasma concentration curve. A significant inverse relationship was found between renal clearance of NZ and plasma creatinine. Since NZ is as pharmacologically potent as Z, the results suggest that the dose of Z should be reduced in patients with severe renal insufficiency.

Metabolism Metabolites

The novel drug zimelidine 50-300 mg/day was administered to 12 depressed patients. After about 3 weeks plasma levels of the demethyl metabolite, norzimelidine, were almost thrice those of the parent drug. ...
Several metabolites of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine (zimelidine) were isolated from urine of rat and dog after administration of the 14C-labelled drug. The major metabolic routes found in these species involve oxidations at both the aliphatic and aromatic nitrogen, N-demethylations and deamination of the aliphatic nitrogen. The major excretion products in urine from both rat and dog were the N-oxide of zimelidine, the deamination product 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid and its N-oxide. Apparently, there are only minor differences between rat and dog in the metabolism of zimelidine. The N-oxide of zimelidine and the acrylic acid derivative were also identified in a human urine sample. Zimelidine was labelled with 14C in the allylic position. Most of the metabolites were synthesized in pure diastereomeric form and their configuration were shown by UV and 1H-NMR.

Associated Chemicals

Zimeldine hydrochloride;60525-15-7

Wikipedia

Zimelidine

Drug Warnings

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barre syndrome and due to a peculiar hypersensitivity reaction involving many organs including skin exanthema, flu-like symptoms, arthralgias, and sometimes eosinophilia. Additionally, zimelidine was charged to cause an increase in suicidal ideation and/or attempts among depressive patients. After its ban, it was succeeded by fluvoxamine and fluoxetine (derived from the antihistamine diphenhydramine) in that order, and the other SSRIs.
Thirteen cases of the Guillain-Barre syndrome are reviewed, all occurring with a similar relationship to recent commencement of treatment with the antidepressive drug zimeldine. The risk of developing Guillain-Barre syndrome was increased about 25-fold among patients receiving zimeldine, as compared with the natural incidence of the disorder. The cases described provide strong evidence that Guillain-Barre syndrome may occur as a specific, probably immunologically mediated, complication of drug therapy.
A small group of patients who had been successfully treated with lithium for a number of years were treated with zimeldine in order to determine whether this antidepressant could be substituted for lithium in patients with a bipolar affective illness. The proposed treatment period of 6 months was not reached by any patient due to depression, hypomania, mania or unusual adverse symptoms. The results of this pilot study suggest that bipolar patients being treated with lithium should not then be treated by antidepressants including those which are potent and selective inhibitors of 5-HT uptake.

Biological Half Life

8.4 +/- 2.0 hours for the parent compound and 19.4 +/- 3.6 hours for norzimelidine.
The pharmacokinetics of zimeldine, a 5-HT reuptake blocker with antidepressive effects, was studied after a single oral dose and after multiple oral administration in 19 alcoholic males, 10 with and 9 without chronic liver damage. ... The plasma half-life of zimeldine was also significantly longer in the chronically liver damaged patients.
Five healthy adults were administered zimelidine orally (150 mg) and by intravenous infusion (20 mg) in a crossover design. Blood and urine samples were collected for a period of 28 hours after dosing and the concentrations of zimelidine and norzimelidine determined. There was no significant difference in terminal phase half-life of zimelidine after oral (4.7 hr +/- 1.3 SD) or intravenous dosing (5.1 hr +/- 0.7 SD). ... The mean plasma half-life for norzimelidine was 22.8 hr.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: P.B. Berntsson at al. ZA 7201503; eidem, US 3928369 (1972, 1975 both to AB HAssle).

General Manufacturing Information

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barre syndrome and due to a peculiar hypersensitivity reaction involving many organs including skin exanthema, flu-like symptoms, arthralgias, and sometimes eosinophilia. Additionally, zimelidine was charged to cause an increase in suicidal ideation and/or attempts among depressive patients. After its ban, it was succeeded by fluvoxamine and fluoxetine (derived from the antihistamine diphenhydramine) in that order, and the other SSRIs (Selective Serotonin Reuptake Inhibitors).

Interactions

The acute interaction of zimelidine (Z) with ethanol (E) was examined in six healthy men aged 20 to 37 yr who randomly received each of four treatments 1 wk apart: Z, 200 mg by mouth, preceded by 1 hr and followed for 7 hr of oral E in juice dosed to maintain blood alcohol concentrations between 800 and 1000 mg/L; placebo Z and E; Z and juice; and placebo Z and juice. E decreased the rate of biotransformation of Z to norzimelidine (NZ) by 46%, but the AUCs of Z, NZ, and their total concentration over 8 hr were not altered by E. Acetaldehyde concentrations did not change and no aversive alcohol-sensitizing reaction was detected. E-induced impairments in memory, body sway, and a manual tracking task were further enhanced by Z, as was the E-induced decrease in friendliness. Data suggest Z and E interact kinetically and dynamically and suggest a mechanism whereby Z may decrease E intake in man.

Dates

Last modified: 07-15-2023
1: Merideth CH, Feighner JP. A double-blind, controlled evaluation of zimeldine, imipramine and placebo in patients with primary affective disorders. Acta Psychiatr Scand Suppl. 1983;308:70-9. PubMed PMID: 6230897.
2: Bengtsson BO, Wiholm BE, Myrhed M, Wålinder J. Adverse experiences during treatment with zimeldine on special licence in Sweden. Int Clin Psychopharmacol. 1994 Spring;9(1):55-61. PubMed PMID: 8195584.
3: Bjorvatn B, Ursin R. Effects of zimeldine, a selective 5-HT reuptake inhibitor, combined with ritanserin, a selective 5-HT2 antagonist, on waking and sleep stages in rats. Behav Brain Res. 1990 Nov 30;40(3):239-46. PubMed PMID: 2149499.
4: Hindmarch I, Subhan Z, Stoker MJ. The effects of zimeldine and amitriptyline on car driving and psychomotor performance. Acta Psychiatr Scand Suppl. 1983;308:141-6. PubMed PMID: 6230888.
5: Gottfries CG, Grind M, Lundström J, Alling C. Pharmacokinetics of zimeldine in male alcoholics. Acta Pharmacol Toxicol (Copenh). 1986 Aug;59(2):94-102. PubMed PMID: 2946168.
6: Claghorn J, Gershon S, Goldstein BJ. Zimeldine tolerability in comparison to amitriptyline and placebo: findings from a multicentre trial. Acta Psychiatr Scand Suppl. 1983;308:104-14. PubMed PMID: 6230883.
7: Cutler NR, Haxby J, Kay AD, Narang PK, Lesko LJ, Costa JL, Ninos M, Linnoila M, Potter WZ, Renfrew JW, et al. Evaluation of zimeldine in Alzheimer's disease. Cognitive and biochemical measures. Arch Neurol. 1985 Aug;42(8):744-8. PubMed PMID: 2411246.
8: Kristofferson A, Sohl-Akerlund A, Hall E, Bengtsson BO, Ogenstad S, Wålinder J. Effect of zimeldine and its metabolites on [3H]thymidine incorporation in lymphocyte cultures from psychiatric patients with or without a hypersensitivity reaction during zimeldine therapy. Int Clin Psychopharmacol. 1994 Sep;9(3):179-85. PubMed PMID: 7814827.
9: Dehlin O, Björnson G, Lundström J, Nörgård J. Zimeldine to geriatric patients in once daily dosage. A pharmacokinetic and clinical study. Acta Psychiatr Scand. 1984 Feb;69(2):103-11. PubMed PMID: 6230881.
10: Hiramatsu KI, Takahashi R, Mori A, Inoue R, Kazamatsuri H, Murasaki M, Sakuma A. A multicentre double-blind comparative trial of zimeldine and imipramine in primary major depressive disorders. Acta Psychiatr Scand Suppl. 1983;308:41-54. PubMed PMID: 6230895.
11: Bjørkum AA, Neckelmann D, Bjorvatn B, Ursin R. Lesion of descending 5-HT pathways increases zimeldine-induced waking in rats. Physiol Behav. 1995 May;57(5):959-66. PubMed PMID: 7610150.
12: Langlois R, Cournoyer G, de Montigny C, Caillé G. High incidence of multisystemic reactions to zimeldine. Eur J Clin Pharmacol. 1985;28(1):67-71. PubMed PMID: 3157576.
13: Seppälä T, Linnoila M. Effects of zimeldine and other antidepressants on skilled performance: a comprehensive review. Acta Psychiatr Scand Suppl. 1983;308:135-40. Review. PubMed PMID: 6230887.
14: Mulinari S. Divergence and convergence of commercial and scientific priorities in drug development: The case of Zelmid, the first SSRI antidepressant. Soc Sci Med. 2015 Aug;138:217-24. doi: 10.1016/j.socscimed.2015.06.020. Epub 2015 Jun 18. PubMed PMID: 26123880.
15: Seppälä T, Strömberg C, Bergman I. Effects of zimeldine, mianserin and amitriptyline on psychomotor skills and their interaction with ethanol a placebo controlled cross-over study. Eur J Clin Pharmacol. 1984;27(2):181-9. PubMed PMID: 6238829.
16: Bengtsson BO, Zhu J, Thorell LH, Olsson T, Link H, Wålinder J. Effects of zimeldine and its metabolites, clomipramine, imipramine and maprotiline in experimental allergic neuritis in Lewis rats. J Neuroimmunol. 1992 Jul;39(1-2):109-22. PubMed PMID: 1535634.
17: Wahlén A, Westerlund D, Wåhlin-Boll E, Melander A. Influence of food intake on the bioavailability of zimeldine and its active metabolite, norzimeldine. Drug Nutr Interact. 1983;2(3):175-81. PubMed PMID: 6236068.
18: Burrows GD, Norman TR, Marriott PF, Davies B. Zimeldine in depressive illness--efficacy and safety data. Acta Psychiatr Scand Suppl. 1983;308:31-40. PubMed PMID: 6230894.
19: Aberg-Wistedt A, Alvariza M, Bertilsson L, Malmgren R, Wachtmeister H. Alaproclate a novel antidepressant? A biochemical and clinical comparison with zimeldine. Acta Psychiatr Scand. 1985 Mar;71(3):256-68. PubMed PMID: 2580422.
20: Pottage A, Grind MG. Cardiovascular effects of zimeldine. Acta Psychiatr Scand Suppl. 1983;308:125-30. PubMed PMID: 6230885.

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